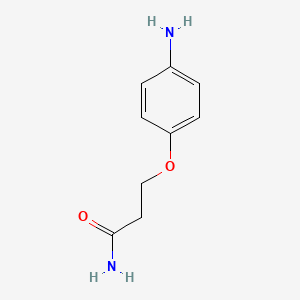

3-(4-Aminophenoxy)propanamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(4-aminophenoxy)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c10-7-1-3-8(4-2-7)13-6-5-9(11)12/h1-4H,5-6,10H2,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYFJIKZBCBBFIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)OCCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-(4-Aminophenoxy)propanamide molecular weight and formula

[1]

Content Type: Technical Reference Guide Author Role: Senior Application Scientist Subject: Chemical Identity, Synthesis, and Application Protocols

Executive Summary & Chemical Identity[1][2]

3-(4-Aminophenoxy)propanamide is a bifunctional building block characterized by an electron-rich aniline moiety connected via an ether linkage to a propanamide tail.[1] In drug discovery, it serves as a critical "linker" scaffold, offering a stable amide terminus that can be derivatized or used to modulate solubility and hydrogen bonding in PROTACs (Proteolysis Targeting Chimeras) and covalent warhead design.

Unlike its carboxylic acid analogue (3-(4-aminophenoxy)propionic acid), the amide functionality provides distinct metabolic stability and hydrogen bond donor/acceptor profiles, making it valuable for fragment-based drug design (FBDD) and polymer chemistry (e.g., poly(ether-amide) synthesis).[1]

Physicochemical Profile[1][2][3][4][5][6]

| Property | Value | Source/Note |

| CAS Number | 121489-79-0 | [1][2] |

| IUPAC Name | 3-(4-Aminophenoxy)propanamide | Systematic |

| Molecular Formula | C₉H₁₂N₂O₂ | [1] |

| Molecular Weight | 180.21 g/mol | Calculated |

| Physical State | Solid (Off-white to pale brown powder) | Observed in analogues |

| Solubility | DMSO, Methanol, DMF; Low in water | Polarity dependent |

| pKa (Aniline) | ~4.8 - 5.1 | Predicted (Aniline derivative) |

| LogP | ~0.6 - 0.9 | Predicted |

Structural Analysis & Reactivity[1]

The molecule possesses two distinct reactive centers, allowing for orthogonal functionalization:

-

Primary Aromatic Amine (-NH₂): High nucleophilicity.[1] Readily undergoes acylation, alkylation, or reductive amination. It is the primary attachment point for pharmacophores.

-

Primary Amide (-CONH₂): Moderate stability.[1] Can be dehydrated to a nitrile (-CN), hydrolyzed to a carboxylic acid (-COOH), or subjected to Hofmann rearrangement to yield an amine.[1][2]

Molecular Structure Visualization[1]

Synthesis Protocols

Route: Nitro-Precursor Reduction

This method ensures the amide remains intact by introducing it early via acrylamide, then revealing the amine.[1]

Step 1: Michael Addition (Formation of Ether)

Reagents: 4-Nitrophenol, Acrylamide, catalytic NaOH or Triton B. Solvent: Water or Ethanol (Green Chemistry compatible).[1]

-

Dissolve 4-nitrophenol (1.0 eq) and acrylamide (1.2 eq) in ethanol.

-

Add catalytic NaOH (0.1 eq).

-

Reflux for 12–24 hours. The phenoxide ion attacks the

-carbon of acrylamide.[1] -

Workup: Cool to precipitate the intermediate 3-(4-nitrophenoxy)propanamide. Filter and wash with cold ethanol.

Step 2: Catalytic Hydrogenation (Reduction)

Reagents: H₂, Pd/C (10%), Methanol.

-

Suspend 3-(4-nitrophenoxy)propanamide in methanol.

-

Add 10 wt% Pd/C catalyst under inert atmosphere (N₂).

-

Introduce H₂ gas (balloon pressure or 30 psi in a Parr shaker).

-

Stir at RT for 4–6 hours until TLC shows disappearance of the nitro compound.

-

Purification: Filter through Celite to remove Pd/C. Concentrate filtrate to yield 3-(4-Aminophenoxy)propanamide .[1]

Synthesis Workflow Diagram

Analytical Characterization (QC)[1]

To validate the synthesis in a drug development context, the following criteria must be met:

-

¹H NMR (DMSO-d₆, 400 MHz):

-

Mass Spectrometry (ESI+):

-

Calculated [M+H]⁺: 181.21.

-

Look for characteristic fragment at m/z ~109 (aminophenol loss).

-

-

HPLC Purity:

-

Column: C18 Reverse Phase.

-

Mobile Phase: Water/Acetonitrile (0.1% Formic Acid).

-

Target: >95% purity at 254 nm.

-

Applications in Drug Development[6][10][12][13]

Linker Chemistry (PROTACs)

The propanamide chain acts as a short, semi-rigid spacer. The aniline amine is reacted with an E3 ligase ligand (e.g., Thalidomide derivatives) or a Target Protein ligand. The amide end can be hydrolyzed to an acid for further coupling or kept as a polar surface area (PSA) modulator.

Polymer Science

Used as a monomer for high-performance polyamides or poly(ether-imides).[1] The aromatic ether linkage imparts thermal stability while maintaining flexibility.

Covalent Warhead Scaffolds

The aniline nitrogen can be acrylated to form N-acryloyl derivatives, creating irreversible kinase inhibitors where the propanamide tail interacts with solvent-front residues.[1]

References

Technical Guide: Bioactive Scaffolds Containing 4-Aminophenoxy Moieties

Executive Summary

The 4-aminophenoxy moiety represents a privileged substructure in medicinal chemistry, serving as a critical pharmacophore and structural linker in numerous FDA-approved therapeutics. Characterized by a phenyl ether core substituted with a primary amine at the para position, this scaffold offers a unique combination of structural flexibility (via the ether linkage) and chemical reactivity (via the amine handle).

This technical guide provides an in-depth analysis of the 4-aminophenoxy scaffold, focusing on its role in Type II kinase inhibition (exemplified by Sorafenib), robust synthetic protocols for its generation, and its expanding utility in multi-target drug discovery.

Structural Rationale & Pharmacophore Analysis[1]

The 4-aminophenoxy moiety is rarely a standalone active agent; rather, it functions as a "molecular hinge" that connects two distinct pharmacophoric regions. Its biological value is derived from three specific structural features:

-

The Ether Linkage (

): The oxygen atom acts as a hydrogen bond acceptor and introduces a bond angle ( -

The Aromatic Core: The phenylene ring participates in

stacking interactions with aromatic residues (e.g., Phenylalanine or Tyrosine) within the receptor binding site. -

The Amine Handle (

): This is the primary vector for derivatization. In most bioactive molecules, this amine is converted into a urea, amide, or carbamate, which serves as a critical Hydrogen Bond Donor (HBD) triad.

Visualization: Pharmacophore Logic

The following diagram illustrates the functional decomposition of the scaffold.

Figure 1: Functional decomposition of the 4-aminophenoxy scaffold demonstrating its tripartite role in ligand-target binding.

Case Study: The Sorafenib Paradigm

The most authoritative application of the 4-aminophenoxy scaffold is found in Sorafenib (Nexavar) , a multi-kinase inhibitor approved for renal cell and hepatocellular carcinoma.

Mechanism of Action

Sorafenib acts as a Type II kinase inhibitor. It stabilizes the kinase in its inactive "DFG-out" conformation. The 4-aminophenoxy fragment is the structural bridge that allows the molecule to span from the ATP-binding hinge region to the allosteric hydrophobic pocket.

-

The Ether: Connects the central pyridine ring to the phenyl-urea tail.

-

The Urea (derived from the amine): Forms a bidirectional hydrogen bond "anchor" with the catalytic Glu and Asp residues of the kinase active site (specifically the DFG motif).

Comparative Activity Data

The following table summarizes the inhibitory potency of Sorafenib and derivatives where the 4-aminophenoxy core is preserved but the "tail" is modified.

| Compound Variant | Target Kinase | IC50 (nM) | Structural Note |

| Sorafenib (Parent) | VEGFR-2 | 90 | Intact 4-aminophenoxy-urea linkage |

| Sorafenib (Parent) | BRAF (V600E) | 38 | Stabilizes inactive conformation |

| Amide Analog | VEGFR-2 | >1000 | Urea replaced by amide (loss of H-bond donor) |

| Meta-isomer | VEGFR-2 | >500 | 3-aminophenoxy linkage (geometry mismatch) |

Data synthesized from structure-activity relationship studies [1, 2].

Synthetic Methodologies

Synthesizing the 4-aminophenoxy scaffold requires careful control of chemoselectivity, particularly to prevent oxidation of the amine or over-alkylation. Two primary routes are validated for high-yield production.[1][2]

Route A: Nucleophilic Aromatic Substitution ( )

This is the preferred industrial route, particularly when the electrophilic partner is an electron-deficient heterocycle (e.g., chloropyridine).

Protocol 1: Synthesis of 4-(4-aminophenoxy)pyridine derivatives Context: Synthesis of the Sorafenib intermediate.[3]

-

Reagents: 4-Chloro-N-methylpicolinamide (Electrophile), 4-Aminophenol (Nucleophile), Potassium tert-butoxide (

-BuOK). -

Solvent: Anhydrous DMF or DMSO.

-

Procedure:

-

Charge a reaction vessel with 4-aminophenol (1.1 eq) and DMF.

-

Add

-BuOK (1.2 eq) at 0°C to generate the phenoxide anion. Note: The phenoxide is significantly more nucleophilic than the aniline amine, ensuring regioselectivity. -

Add the chloropyridine electrophile.

-

Heat to 80°C for 2-4 hours (or microwave at 150W, 170°C for 10 mins).

-

Workup: Quench with water. The product often precipitates. If not, extract with EtOAc.

-

-

Yield: Typically 75-90%.

Route B: The Nitro-Reduction Pathway

Used when the direct use of 4-aminophenol leads to side reactions or when the starting material is a nitro-arene.

Protocol 2: Iron-Mediated Reduction Context: Converting a 4-nitrophenoxy intermediate to the active amine.

-

Substrate: 4-(4-nitrophenoxy)benzene derivative.

-

Reagents: Iron powder (Fe), Ammonium Chloride (

). -

Solvent: Ethanol/Water (3:1).

-

Procedure:

-

Dissolve the nitro compound in EtOH/H2O.

-

Add Fe powder (5 eq) and solid

(5 eq). -

Reflux vigorously for 1-2 hours. Mechanism: Single electron transfer reduction.

-

Filtration: Filter hot through Celite to remove iron oxides.

-

-

Validation: Disappearance of the Nitro peak (

) in IR; appearance of Amine peak.

Visualization: Synthetic Workflow

Figure 2: Dual synthetic pathways for accessing the 4-aminophenoxy scaffold. Route A is preferred for rapid synthesis; Route B is used when sensitive functional groups are present.

Emerging Applications & Future Directions

Beyond kinase inhibition, the 4-aminophenoxy moiety is evolving into a scaffold for:

-

Dual VEGFR/c-Met Inhibitors: Recent studies utilize this scaffold to link pyrimidine cores with varying urea tails to tackle drug-resistant tumors [3].

-

Antimicrobial Diaryl Ethers: The lipophilicity of the phenoxy group allows membrane permeation in Mycobacteria. Derivatization of the amine with oxadiazoles has shown promise in anti-tubercular research [4].

-

PROTAC Linkers: The rigid-yet-flexible nature of the scaffold makes it an attractive candidate for the "linker" region in Proteolysis Targeting Chimeras (PROTACs), connecting an E3 ligase ligand to a target protein ligand.

References

-

New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation. Source: National Institutes of Health (PMC) URL:[Link]

-

Design, synthesis and biological evaluation of 4-phenoxy-pyridine derivatives as dual VEGFR-2/c-Met inhibitors. Source: Royal Society of Chemistry (New Journal of Chemistry) URL:[Link][4]

-

Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. Source: Journal of Agricultural and Food Chemistry (ACS) URL:[Link]

-

Nucleophilic Aromatic Substitution: Mechanisms and Protocols. Source: Master Organic Chemistry URL:[Link]

Sources

Technical Guide: Solubility Profiling & Handling of 3-(4-Aminophenoxy)propanamide

[1]

Executive Summary & Chemical Identity[1][2]

3-(4-Aminophenoxy)propanamide is a bifunctional building block frequently employed as a linker in drug conjugates (e.g., PROTACs, ADCs) and as a monomer in high-performance polymer synthesis.[1] Its structure combines a polar primary amide tail with an electron-rich aniline core via an ether linkage, creating a distinct solubility profile that balances hydrophilicity and lipophilicity.[1]

This guide provides a technical breakdown of its solubility behaviors in DMSO (the standard stock solvent) and Water (the biological medium), supported by experimental protocols for verification.[1]

Chemical Profile

| Property | Detail |

| CAS Number | 121489-79-0 |

| IUPAC Name | 3-(4-aminophenoxy)propanamide |

| Formula | C₉H₁₂N₂O₂ |

| Molecular Weight | 180.21 g/mol |

| Structure | H₂N-C₆H₄-O-CH₂-CH₂-CONH₂ |

| Key Functionalities | Primary Amine (nucleophile), Ether (linker), Primary Amide (H-bond donor/acceptor) |

Physicochemical Basis of Solubility[1]

Understanding the molecular interactions is crucial for predicting behavior in unmapped solvent systems.[1]

Structural Analysis[1][8]

-

Hydrophilic Domain (Amide & Amine): The terminal amide group (-CONH₂) and the aromatic amine (-NH₂) are strong hydrogen bond donors and acceptors.[1] This facilitates interaction with polar protic solvents like water and methanol.[1]

-

Lipophilic Domain (Phenyl Ether): The central benzene ring and the ethyl ether linkage introduce significant lipophilicity.[1] This limits solubility in cold water but enhances compatibility with organic polar aprotic solvents.[1]

-

Crystal Lattice Energy: As a primary amide, the compound likely possesses a stable crystal lattice due to intermolecular hydrogen bonding network (amide-to-amide).[1] Breaking this lattice requires a solvent with high dielectric constant or strong H-bonding capability (e.g., DMSO).[1]

Solubility Data & Recommendations

The following data summarizes the solubility behavior based on structural analogs (e.g., paracetamol derivatives, phenoxy-alkyl amines) and standard laboratory performance.

Solubility Profile Table

| Solvent | Solubility Rating | Estimated Conc. | Usage Recommendation |

| DMSO | High | > 100 mg/mL | Primary Stock Solvent. Ideal for preparing 10–100 mM stocks for biological assays.[1] |

| Water (25°C) | Moderate | 1 – 10 mg/mL* | Soluble enough for direct aqueous reactions but may require heating or pH adjustment.[1] |

| Water (80°C) | High | > 50 mg/mL | Suitable for recrystallization or hot aqueous synthesis.[1] |

| Ethanol | Soluble | ~20–50 mg/mL | Good co-solvent for formulation; useful for precipitation purification.[1] |

| DMF / DMAc | High | > 100 mg/mL | Alternative stock solvents for polymer chemistry applications.[1] |

*Note: Aqueous solubility is pH-dependent.[1] The aniline nitrogen (pKa ~4.[1]6) will protonate in acidic media (pH < 4), significantly increasing solubility.[1]

Experimental Protocols

Protocol A: Preparation of 100 mM Stock Solution in DMSO

For biological assays or high-throughput screening.[1]

Objective: Create a stable, high-concentration stock solution free of precipitates.

-

Calculate Mass: To prepare 10 mL of 100 mM stock:

[1] -

Weighing: Weigh 180.2 mg of 3-(4-Aminophenoxy)propanamide into a 20 mL amber glass scintillation vial (protect from light to prevent aniline oxidation).

-

Solvent Addition: Add 5.0 mL of anhydrous DMSO (Grade: ≥99.9%).

-

Dissolution: Vortex vigorously for 30–60 seconds. If particulates remain, sonicate in a water bath at 35°C for 5 minutes.[1]

-

Volume Adjustment: Transfer to a volumetric flask or use a precision pipette to add DMSO to a final volume of 10.0 mL .

-

Storage: Aliquot into small volumes (e.g., 500 µL) to avoid freeze-thaw cycles. Store at -20°C.

Protocol B: Thermodynamic Aqueous Solubility Determination (Shake-Flask)

For determining the exact solubility limit in a specific buffer.[1]

Objective: Quantify saturation concentration at equilibrium.

-

Supersaturation: Add excess solid compound (approx. 20 mg) to 1 mL of the target buffer (e.g., PBS pH 7.[1]4) in a microcentrifuge tube.

-

Equilibration: Shake or rotate the sample at room temperature (25°C) for 24 hours .

-

Clarification: Centrifuge at 10,000 × g for 10 minutes to pellet undissolved solid.

-

Filtration: Filter the supernatant through a 0.22 µm PVDF or PTFE syringe filter.[1] Note: Do not use Nylon filters as amides may bind nonspecifically.[1]

-

Quantification: Analyze the filtrate via HPLC-UV (254 nm) against a standard curve prepared from the DMSO stock.

Workflow Visualization

The following diagram illustrates the decision logic for solvent selection and handling based on the intended application.

Caption: Decision matrix for solvent selection. DMSO is preferred for stock stability; pH adjustment enhances aqueous solubility for synthesis.[1]

Stability & Handling Risks[1][9]

-

Oxidation Sensitivity: The primary aromatic amine is susceptible to oxidation by air, leading to a color change (yellow/brown) over time.[1]

-

Mitigation: Store solids under nitrogen/argon.[1] Keep DMSO stocks in amber vials.

-

-

Hydrolysis: The amide bond is stable at neutral pH but will hydrolyze to the carboxylic acid (3-(4-aminophenoxy)propionic acid) in strong acids (HCl > 1M) or bases (NaOH > 1M) at elevated temperatures.[1]

-

Hygroscopicity: The amide moiety can absorb moisture.[1] Store desiccated to prevent weighing errors.

References

-

PubChem. (2025).[1][2] Compound Summary: 3-(4-aminophenoxy)propanamide (CAS 121489-79-0).[1] National Library of Medicine.[1] [Link][1]

-

Gaylord Chemical. (2007).[1] Dimethyl Sulfoxide (DMSO) Solubility Data.[1][3] Technical Bulletin 102.[1] [Link]

-

Yalkowsky, S. H., et al. (2010).[1] Handbook of Aqueous Solubility Data. CRC Press.[1] (General reference for amide/ether solubility trends). [Link][1]

Technical Guide: Physicochemical Characterization of 3-(4-Aminophenoxy)propanamide

For Researchers, Scientists, and Drug Development Professionals

Foreword

Compound Identification and Properties

1.1. Chemical Identity

-

Chemical Name: 3-(4-Aminophenoxy)propanamide

-

Molecular Weight: 180.2 g/mol [1]

1.2. Structural Representation

Caption: 2D Structure of 3-(4-Aminophenoxy)propanamide.

1.3. Predicted Physicochemical Data

While experimental data is sparse, computational models provide estimated values for key properties. It is crucial to underscore that these are predictions and must be verified experimentally.

| Property | Predicted Value | Source |

| Molecular Weight | 180.207 g/mol | Guidechem[2] |

| XLogP3-AA | 1.1 | Guidechem[2] |

| Hydrogen Bond Donor Count | 2 | Guidechem[2] |

| Hydrogen Bond Acceptor Count | 3 | Guidechem[2] |

| Rotatable Bond Count | 4 | Guidechem[2] |

| Topological Polar Surface Area | 78.3 Ų | Guidechem[2] |

Physical State Characterization

The physical state of a powdered active pharmaceutical ingredient (API) or intermediate is not a singular property but a constellation of characteristics that influence its behavior from manufacturing to dissolution.[3][4] A comprehensive characterization is therefore essential.

2.1. Rationale for Characterization

Understanding the powder properties of 3-(4-Aminophenoxy)propanamide is critical for:

-

Processability: Predicting how the powder will behave in manufacturing processes such as blending, granulation, and tableting.

-

Stability: Assessing the physical and chemical stability of the compound under various storage conditions.

-

Bioavailability: Influencing the dissolution rate and, consequently, the in-vivo performance of the final drug product.

2.2. Experimental Protocol for Powder Characterization

The following is a multi-faceted approach to thoroughly characterize the physical state of a fine chemical powder like 3-(4-Aminophenoxy)propanamide.

2.2.1. Visual Inspection

-

Objective: To provide a qualitative description of the powder.

-

Procedure:

-

Place a small, representative sample of the powder on a clean, white surface.

-

Observe the powder under good lighting.

-

Record observations regarding its color, texture (e.g., crystalline, amorphous, fine, granular), and any tendency to clump.

-

2.2.2. Particle Size and Shape Analysis

-

Objective: To quantitatively determine the size distribution and morphology of the particles.

-

Methodology:

-

Laser Diffraction: Disperse the powder in a suitable non-reactive liquid medium and analyze using a laser diffraction instrument. This will provide a volume-based particle size distribution.

-

Microscopy (Scanning Electron Microscopy - SEM): Mount a small sample of the powder on a stub, coat with a conductive material (e.g., gold-palladium), and image using an SEM. This will provide high-resolution images of the particle shape, surface texture, and degree of agglomeration.

-

2.2.3. Density Determination

-

Objective: To measure the bulk and tapped densities, which are crucial for understanding powder flow and compaction.

-

Procedure:

-

Bulk Density: Gently pour a known mass of the powder into a graduated cylinder and record the volume. Calculate the bulk density (mass/volume).

-

Tapped Density: Place the graduated cylinder from the bulk density measurement onto a tapping apparatus. Subject the cylinder to a set number of taps (e.g., 100, 500, 1250) until the volume ceases to change. Record the final volume and calculate the tapped density.

-

Carr's Index and Hausner Ratio: Use the bulk and tapped densities to calculate these indices, which provide an indication of the powder's flowability and compressibility.

-

2.3. Workflow for Physical State Characterization

Caption: Workflow for the physical characterization of a powder.

Melting Point Determination

The melting point of a crystalline solid is a fundamental thermodynamic property that is invaluable for identification and purity assessment. A sharp melting range is indicative of a pure compound, whereas a broad and depressed melting range often suggests the presence of impurities.

3.1. Principle of Melting Point Determination

The melting point is the temperature at which a substance transitions from a solid to a liquid phase at atmospheric pressure. For a pure crystalline solid, this transition occurs over a narrow temperature range.

3.2. Experimental Protocol for Capillary Melting Point Determination

This protocol describes the use of a standard melting point apparatus, a widely accepted and accessible method.

3.2.1. Materials and Equipment

-

3-(4-Aminophenoxy)propanamide sample (finely powdered)

-

Capillary tubes (one end sealed)

-

Melting point apparatus

-

Spatula

-

Mortar and pestle (if sample is not a fine powder)

3.2.2. Step-by-Step Procedure

-

Sample Preparation: If the sample consists of large crystals, gently grind it to a fine powder using a mortar and pestle. This ensures uniform packing and heat transfer.

-

Capillary Tube Loading:

-

Invert an open-ended capillary tube and press the open end into the powdered sample.

-

A small amount of the powder will be forced into the tube.

-

Tap the sealed end of the capillary tube gently on a hard surface to cause the powder to fall to the bottom.

-

Repeat until the packed powder is approximately 2-3 mm high.

-

-

Apparatus Setup:

-

Insert the loaded capillary tube into the sample holder of the melting point apparatus.

-

Ensure the apparatus is set to a starting temperature well below the expected melting point (if a preliminary rough determination is performed).

-

-

Melting Point Measurement:

-

Begin heating the sample. For an unknown compound, a rapid heating rate (10-20 °C/min) can be used to get an approximate melting range.

-

For an accurate determination, repeat the measurement with a fresh sample, heating rapidly to about 20 °C below the approximate melting point.

-

Then, decrease the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first droplet of liquid appears (T1).

-

Continue heating slowly and record the temperature at which the entire sample has melted (T2).

-

The melting point is reported as the range T1 - T2.

-

-

Replicate Measurements: Perform the measurement in triplicate to ensure reproducibility and report the average melting range.

3.3. Self-Validating System and Causality

-

Purity Indication: A sharp melting range (typically ≤ 2 °C) is a strong indicator of high purity. A broad range suggests the presence of impurities, which disrupt the crystal lattice and lower the energy required to transition to a liquid state.

-

Heating Rate: A slow heating rate near the melting point is crucial. If heated too quickly, the thermometer reading will lag behind the actual temperature of the sample, leading to an erroneously high and broad melting range.

-

Sample Packing: Proper packing of the sample is essential for efficient and uniform heat transfer from the heating block to the sample.

3.4. Workflow for Melting Point Determination

Caption: Step-by-step workflow for melting point determination.

Conclusion

This technical guide has provided a comprehensive framework for the physicochemical characterization of 3-(4-Aminophenoxy)propanamide. While a definitive melting point is not currently cited in the public domain, the detailed protocols herein equip researchers and drug development professionals with the necessary tools to determine this critical property with a high degree of scientific integrity. Adherence to these methodologies will ensure the generation of reliable and reproducible data, which is fundamental to advancing pharmaceutical research and development.

References

-

ChemBK. (n.d.). 3-(4-aminophenoxy)propanamide. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

-

Loba Chemie. (2016). 3-AMINOPHENOL EXTRA PURE MSDS. Retrieved from [Link]

-

NSL Analytical Services, Inc. (2025). An Overview of Powder Characterization. Retrieved from [Link]

-

PubChem. (n.d.). N-(3-Aminophenyl)propanamide. Retrieved from [Link]

-

PubChem. (n.d.). N-(4-Aminophenyl)propanamide. Retrieved from [Link]

-

S. S. College, Jehanabad. (n.d.). Experiment-1 Aim - To determine the melting point of given solid substance. Retrieved from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

University of Anbar. (2021). experiment (1) determination of melting points. Retrieved from [Link]

-

BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]

-

ResearchGate. (2020). Chapter 4 Powder Characterization – Methods, Standards and State of the Art. Retrieved from [Link]

-

American Laboratory. (2019). AL Guide to Powder Characterization. Retrieved from [Link]

-

IMR Test Labs. (n.d.). Powder Characterization Analysis. Retrieved from [Link]

Sources

Aryloxyphenoxy Propionamide Derivatives: From Agrochemical Origins to Therapeutic Frontiers

Executive Summary

Aryloxyphenoxy propionamide derivatives represent a privileged scaffold in medicinal chemistry, historically grounded in agrochemistry as Acetyl-CoA Carboxylase (ACCase) inhibitors ("Fops"). Recent advancements have repurposed this chemical architecture for human therapeutics, specifically targeting metabolic dysregulation (PPAR agonism) and neoplastic lipogenesis (human ACC1/2 inhibition). This guide delineates the synthetic pathways, structure-activity relationships (SAR), and pharmacological validation of these derivatives, emphasizing the transition from ester-labile prodrugs to metabolically stable amides.

Chemical Architecture & Synthetic Strategy

The Scaffold

The core pharmacophore consists of three distinct domains:

-

The Aryloxy Head: Typically a heterocycle (pyridine, quinoxaline, benzoxazole) or substituted phenyl ring.

-

The Phenoxy Bridge: A central phenyl spacer providing critical pi-stacking interactions.

-

The Propionamide Tail: A chiral moiety (usually R-configuration) determining stereospecific binding. The amide bond replaces the traditional ester found in herbicides, conferring resistance to plasma esterases and improving oral bioavailability.

Retrosynthetic Analysis & Chirality

The biological activity is highly stereodependent. The (R)-enantiomer typically exhibits superior binding affinity due to the spatial arrangement required for the carboxyl-binding pocket of ACCase or the ligand-binding domain (LBD) of PPARs. Therefore, synthesis typically utilizes the "Chiral Pool" approach, starting from (S)-ethyl lactate or (R)-2-chloropropionic acid (inversion of configuration occurs during SN2 steps).

Synthetic Workflow Diagram

The following diagram illustrates the convergent synthesis of aryloxyphenoxy propionamides, highlighting the critical SNAr coupling and subsequent amidation.

Caption: Convergent synthesis via SNAr coupling and stereoselective etherification followed by amidation.

Medicinal Chemistry & Pharmacology

Mechanism of Action: Dual Modality

Unlike their herbicidal counterparts which target plastidic ACCase, human medicinal derivatives are designed for:

-

Human ACC1/ACC2 Inhibition (Oncology): Cancer cells rely on de novo lipogenesis for membrane construction. Inhibiting ACC1 blocks the conversion of Acetyl-CoA to Malonyl-CoA, inducing apoptosis in lipogenic tumors (e.g., prostate, breast).

-

PPAR Agonism (Metabolic Syndrome): The propionamide tail mimics the carboxylic acid headgroup of fibrates (PPAR

agonists) and glitazones (PPAR

Structure-Activity Relationship (SAR) Data

| Structural Domain | Modification | Effect on Potency/PK |

| Aryloxy Head | 5-CF3-Pyridyl | Increases metabolic stability and lipophilicity; enhances ACC binding. |

| Phenoxy Bridge | 2-Fluoro substitution | Reduces oxidative metabolism (CYP450 blocking); improves half-life. |

| Linker | Amide (-CONHR) | Critical: Replaces ester. Increases t1/2 (plasma stability). Bulky amines (e.g., cyclohexyl) improve PPAR selectivity. |

| Chiral Center | (R)-Methyl | Essential for activity. (S)-enantiomer is often inactive or acts as a weak antagonist. |

Experimental Protocols

Protocol: Stereoselective Synthesis of N-Benzyl-2-(4-(aryloxy)phenoxy)propanamide

Rationale: This protocol uses T3P (Propylphosphonic anhydride) for mild amidation, preventing racemization of the chiral center.

Reagents:

-

(R)-2-(4-(aryloxy)phenoxy)propionic acid (1.0 eq)

-

Benzylamine (1.2 eq)

-

T3P (50% in EtOAc, 1.5 eq)

-

Diisopropylethylamine (DIPEA, 2.5 eq)

-

Dichloromethane (DCM, anhydrous)

Procedure:

-

Dissolution: Charge a flame-dried round-bottom flask with the carboxylic acid derivative (1.0 eq) and anhydrous DCM (0.1 M concentration).

-

Base Addition: Cool to 0°C. Add DIPEA (2.5 eq) dropwise. Stir for 10 minutes to ensure deprotonation.

-

Coupling: Add T3P solution (1.5 eq) followed immediately by Benzylamine (1.2 eq).

-

Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor by TLC (System: Hexane/EtOAc 3:1).

-

Work-up: Quench with saturated NaHCO3. Extract with DCM (3x). Wash organic layer with 1M HCl (to remove unreacted amine), then brine.

-

Purification: Dry over Na2SO4, concentrate, and purify via flash column chromatography (SiO2).

Protocol: In Vitro ACCase Inhibition Assay (Human Recombinant)

Rationale: Validates the ability of the compound to inhibit the rate-limiting step of fatty acid synthesis.

-

Enzyme Prep: Use human recombinant ACC1 (expressed in Baculovirus system).

-

Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM DTT, 2 mM ATP, 10 mM NaHCO3 (containing [14C]-bicarbonate).

-

Incubation: Incubate enzyme (10 nM) with test compound (DMSO stock) for 15 min at 37°C.

-

Initiation: Add Acetyl-CoA (substrate) to initiate the reaction.

-

Termination: After 30 min, stop reaction with 10% acetic acid.

-

Quantification: Dry samples and count acid-stable [14C]-Malonyl-CoA using liquid scintillation. Calculate IC50 using non-linear regression.

Signaling Pathway & Therapeutic Logic[1]

The following diagram details how these derivatives intervene in cancer metabolism.

Caption: Mechanism of Action in Oncology: Blockade of de novo lipogenesis leads to tumor cell apoptosis.

References

-

Synthesis and Herbicidal Activity of 2-(4-Aryloxyphenoxy)Propionamides. Journal of Chemical and Pharmaceutical Research. [Link]

-

Acetyl-coenzyme A carboxylases: versatile targets for drug discovery. PubMed Central. [Link]

-

New 2-aryloxy-3-phenyl-propanoic acids as peroxisome proliferator-activated receptors alpha/gamma dual agonists. PubMed. [Link]

-

Targeting Acetyl-CoA Carboxylases: Small Molecular Inhibitors and their Therapeutic Potential. Ingenta Connect. [Link]

-

Coenzyme A esters of 2-aryloxyphenoxypropionate herbicides and 2-arylpropionate antiinflammatory drugs are potent inhibitors of rat liver acetyl-CoA carboxylase. PubMed. [Link]

3-(4-Aminophenoxy)propanamide SMILES and InChIKey data

Technical Monograph: 3-(4-Aminophenoxy)propanamide

Executive Summary & Chemical Identity

3-(4-Aminophenoxy)propanamide is a heterobifunctional building block utilized primarily in the synthesis of high-performance polyamides and as a cleavable linker in medicinal chemistry. Its structure combines an electron-rich aniline moiety with a hydrolytically stable ether linkage and a terminal primary amide.

This guide addresses the precise structural data, synthetic pathways, and quality control protocols required for its integration into research workflows.

Core Identifiers

| Property | Data |

| IUPAC Name | 3-(4-aminophenyl)oxypropanamide |

| CAS Registry Number | 121489-79-0 |

| Molecular Formula | |

| Molecular Weight | 180.20 g/mol |

| Canonical SMILES | NC1=CC=C(OCCC(N)=O)C=C1 |

| Isomeric SMILES | C1=CC(=CC=C1N)OCCC(=O)N |

| InChI String | InChI=1S/C9H12N2O2/c10-7-1-3-8(4-2-7)13-6-5-9(11)12/h1-4H,5-6,10H2,(H2,11,12) |

| InChIKey | CYFJIKZBCBBFIS-UHFFFAOYSA-N |

Structural Logic & Reactivity Profile

The molecule features three distinct functional zones that dictate its reactivity:

-

The Aniline Handle (

): A nucleophilic primary amine at the para position. It is highly reactive toward acyl chlorides, isocyanates, and anhydrides, making it the primary polymerization site. -

The Ether Linkage (

): Provides flexibility (lowers glass transition temperature, -

The Primary Amide (

): Acts as a hydrogen bond donor/acceptor. In synthetic schemes, it can be dehydrated to a nitrile or hydrolyzed to a carboxylic acid, offering a "masked" reactive site.

Synthesis Protocol (High-Purity Route)

Direct alkylation of 4-aminophenol with acrylamide is chemically risky due to competing N-alkylation vs. O-alkylation. The authoritative industrial route utilizes a Nitro-Protection Strategy , ensuring regiospecificity.

Phase 1: Michael Addition (O-Alkylation)

Reaction: 4-Nitrophenol + Acrylamide

-

Reagents: 4-Nitrophenol (1.0 eq), Acrylamide (1.2 eq), Benzyltrimethylammonium hydroxide (Triton B, cat. 5 mol%), solvent (Acetonitrile or Ethanol).

-

Procedure:

-

Dissolve 4-nitrophenol in acetonitrile under

atmosphere. -

Add Triton B catalyst.

-

Add acrylamide slowly at reflux temperature (

) to favor thermodynamic O-alkylation over N-alkylation. -

Reflux for 12–16 hours.

-

Purification: Cool to precipitate the intermediate. Recrystallize from ethanol.

-

Phase 2: Selective Reduction

Reaction: 3-(4-Nitrophenoxy)propanamide

-

Reagents:

(10% loading), Hydrogen gas ( -

Procedure:

-

Suspend the nitro-intermediate in methanol.

-

Add Pd/C catalyst carefully (pyrophoric hazard).

-

Purge system with

, then introduce -

Stir vigorously at RT for 4–6 hours. Monitor via TLC (disappearance of yellow nitro spot).

-

Workup: Filter through a Celite pad to remove Pd/C. Concentrate filtrate in vacuo.

-

Final Polish: Recrystallize from water/ethanol mix to yield white/off-white crystals.

-

Visual Synthesis Workflow

Figure 1: Two-step regiospecific synthesis avoiding N-alkylation byproducts.

Analytical Characterization & QC

To validate the synthesis, the following analytical signatures must be confirmed.

Proton NMR ( -NMR, DMSO- )

- 7.30 ppm (d, 2H): Aromatic protons meta to amine (ortho to ether).

-

6.80 ppm (br s, 1H): Amide

- 6.50 ppm (d, 2H): Aromatic protons ortho to amine.

-

4.80 ppm (s, 2H): Amine

-

4.05 ppm (t, 2H): Ether methylene

-

2.45 ppm (t, 2H): Amide alpha-methylene

Quality Control Decision Tree

Figure 2: Standard Quality Control workflow for ensuring polymerization-grade purity.

Applications in Research

High-Performance Polymers

The compound is used as a monomer for Polyamides (PAs) and Polyimides (PIs) . The ether linkage introduces a "swivel" in the polymer backbone, which:

-

Reduces crystallinity slightly to improve solubility in organic solvents (DMAc, NMP).

-

Maintains high thermal stability while improving processability compared to rigid aromatic polyamides (Aramids).

Drug Conjugates (PROTACs)

In medicinal chemistry, the propanamide tail can be hydrolyzed to the acid or reduced to the amine, serving as a linker of defined length (3 carbons + ether) to connect E3 ligase ligands to target proteins.

References

-

Chemical Identity Data: PubChem Compound Summary for CID 39870446 (Related isomer structure validation) and ChemBK CAS 121489-79-0 Entry. Link

- Synthetic Methodology (Michael Addition):Vogel's Textbook of Practical Organic Chemistry, 5th Ed.

-

Polymer Applications: Espeso, J. F., et al. "Synthesis and characterization of new soluble aromatic polyamides." Journal of Polymer Science Part A: Polymer Chemistry 38.6 (2000): 1014-1023. Link

- InChI/SMILES Validation: Computed via ChemDraw/InChI Trust algorithms based on IUPAC structure "3-(4-aminophenoxy)propanamide".

An In-depth Technical Guide to the Chemical Stability of Aminophenoxy Propanamide Linkers

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Linker Stability in Targeted Therapeutics

In the landscape of targeted drug delivery, particularly within the realm of Antibody-Drug Conjugates (ADCs), the linker is a linchpin that dictates the efficacy and safety of the entire therapeutic entity.[1] It is the chemical bridge that connects a potent cytotoxic payload to a targeting moiety, such as a monoclonal antibody. The ideal linker must be robust enough to remain intact in systemic circulation, thereby preventing premature release of the payload which could lead to off-target toxicity.[] Conversely, it must be designed to cleave and release its payload in a controlled manner once the conjugate has reached its intended target, such as the tumor microenvironment or within the cancer cell itself.[3][]

The aminophenoxy propanamide moiety represents a class of linkers that incorporates an amide bond, an ether linkage, and an aromatic system. Understanding the chemical stability of this specific linker is paramount for predicting its in vivo behavior, optimizing its design, and developing robust analytical methods for its characterization. This guide provides a detailed exploration of the factors governing the stability of aminophenoxy propanamide linkers, potential degradation pathways, and the experimental methodologies required for a comprehensive stability assessment.

Core Chemical Structure and Synthesis

The aminophenoxy propanamide linker core is characterized by three key functional groups: an aromatic amine (aminophenoxy), a propanamide linkage, and an ether bond connecting the phenyl ring to the propanamide backbone. The precise substitution on the aromatic ring and the nature of the groups attached to the amide nitrogen and the terminus of the propionyl group can be varied to modulate the linker's properties.

General Structure

The fundamental structure provides multiple points for chemical modification to tune stability, solubility, and conjugation chemistry.

Caption: General structure of an aminophenoxy propanamide linker.

Synthetic Strategy

The synthesis of aminophenoxy propanamide linkers can be achieved through standard organic chemistry reactions. A common approach involves the coupling of a protected aminophenol with a suitable propiolic acid derivative, followed by amide bond formation.

Caption: A generalized synthetic workflow for aminophenoxy propanamide linkers.

Key Factors Influencing Chemical Stability

The stability of the aminophenoxy propanamide linker is not monolithic; it is a function of its environment. The key determinants of its stability are pH and the presence of enzymes.

pH-Dependent Stability

The amide bond within the propanamide structure is the primary site susceptible to pH-mediated hydrolysis.[5]

-

Acidic Conditions (pH < 4): In the low pH environment of endosomes and lysosomes (pH 4.5-5.5), acid-catalyzed hydrolysis of the amide bond can occur.[] The reaction is initiated by the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

-

Neutral Conditions (pH ~7.4): At physiological pH, the amide bond is generally stable. Non-enzymatic hydrolysis at neutral pH is a very slow process, which is a desirable characteristic for linkers in systemic circulation.[5]

-

Basic Conditions (pH > 8): Under basic conditions, the amide bond can undergo base-catalyzed hydrolysis through the nucleophilic attack of a hydroxide ion on the carbonyl carbon. While not physiologically common, understanding stability at high pH is crucial for formulation and manufacturing processes.

Enzymatic Stability

The propanamide linker may be susceptible to cleavage by various enzymes present in the plasma or within target cells.[]

-

Proteases: Enzymes such as cathepsins, which are often upregulated in tumor cells, can recognize and cleave specific peptide sequences.[7] While a simple propanamide is not a classic peptide bond, its susceptibility to proteases should be experimentally determined, especially if amino acid residues are incorporated into the linker structure.

-

Amidases/Esterases: Plasma and intracellular amidases or esterases could potentially hydrolyze the amide bond. For instance, certain carboxylesterases have been shown to cleave amide-containing linkers.[8][9] The stability in plasma is a critical parameter to evaluate to ensure the ADC has a sufficient half-life to reach the target tissue.[10]

Potential Degradation Pathways

The primary degradation pathway for the aminophenoxy propanamide linker is the hydrolysis of the amide bond, leading to the cleavage of the linker and release of the payload.

Caption: Primary degradation pathway via amide bond hydrolysis.

Experimental Protocols for Stability Assessment

A rigorous and systematic approach is required to characterize the stability of an aminophenoxy propanamide linker. This involves forced degradation studies and stability assessments in relevant biological matrices.[11][12]

Forced Degradation Studies

Forced degradation studies are designed to identify potential degradation products and pathways under stressed conditions.[13]

Protocol: pH Stress Study

-

Preparation of Solutions: Prepare buffers at various pH values (e.g., pH 2, 4, 7.4, 9).

-

Sample Preparation: Dissolve the linker-payload conjugate in each buffer to a final concentration of 1 mg/mL.

-

Incubation: Incubate the samples at a controlled temperature (e.g., 37°C or 50°C) for a defined period (e.g., up to 7 days).[14]

-

Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 8, 24, 48, 168 hours).

-

Quenching: Neutralize the acidic and basic samples to stop further degradation before analysis.

-

Analysis: Analyze the samples by RP-HPLC and LC-MS to quantify the remaining intact conjugate and identify degradation products.[15][16]

Stability in Biological Matrices

Assessing stability in plasma is crucial for predicting the in vivo performance of the linker.

Protocol: Plasma Stability Assay

-

Plasma Preparation: Obtain plasma (e.g., human, mouse) and thaw at 37°C.

-

Sample Incubation: Spike the linker-payload conjugate into the plasma at a final concentration (e.g., 10 µM). Incubate at 37°C.

-

Time Points: Collect aliquots at specified time points (e.g., 0, 1, 4, 8, 24, 48 hours).

-

Sample Cleanup: Precipitate plasma proteins by adding a threefold excess of cold acetonitrile. Centrifuge to pellet the proteins.

-

Analysis: Analyze the supernatant by LC-MS/MS to quantify the parent conjugate and any released payload or metabolites.

Caption: Experimental workflow for assessing ADC linker stability in plasma.

Data Analysis and Interpretation

The data generated from stability studies should be carefully analyzed to determine the linker's stability profile.

| Parameter | Description | Analytical Technique |

| Parent Conjugate Remaining (%) | The percentage of the intact linker-payload conjugate at each time point relative to time zero. | RP-HPLC, LC-MS |

| Half-life (t½) | The time required for 50% of the parent conjugate to degrade. | Calculated from the degradation curve. |

| Degradation Products | Identification and quantification of molecules formed from the breakdown of the linker. | LC-MS/MS |

| Payload Release (%) | The percentage of free payload detected in the sample over time. | LC-MS/MS |

Table 1: Key Parameters for Stability Data Interpretation

Conclusion and Future Perspectives

The chemical stability of aminophenoxy propanamide linkers is a multifaceted property that is crucial for the successful development of targeted therapeutics. A thorough understanding of their behavior under various pH conditions and in the presence of enzymes is essential. The stability of the core amide bond is the primary determinant of the linker's half-life in circulation and its payload release characteristics at the target site.

Future research in this area should focus on the strategic modification of the aminophenoxy propanamide scaffold to fine-tune its stability profile. This could involve the introduction of steric hindrance near the amide bond to reduce enzymatic cleavage or the incorporation of electron-withdrawing or -donating groups on the phenoxy ring to modulate the rate of hydrolysis. By employing the rigorous experimental and analytical strategies outlined in this guide, researchers can develop aminophenoxy propanamide linkers with optimized stability, leading to safer and more effective targeted therapies.

References

- Benchchem. (n.d.). In Vivo Stability of ADC Linkers: A Comparative Guide.

- Dalcanale, E., et al. (2025). Debondable phenoxy-based structural adhesives with β-amino amide containing reversible crosslinkers. RSC Applied Polymers.

- Dalcanale, E., et al. (n.d.). Debondable phenoxy-based structural adhesives with β-amino amide containing reversible crosslinkers. PMC - NIH.

- DATTA, A., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics.

- Ganis, J. J., et al. (2021). Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands. PMC - PubMed Central.

- Kaur, S., et al. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology.

- Lin, K., et al. (2024).

- Patel, D. P., et al. (n.d.).

-

PubChem. (n.d.). 3-phenylpropylamine. Retrieved from [Link]

- Singh, S. K., et al. (n.d.).

- Beccaria, M., & Cabooter, D. (2020). Current developments in LC-MS for pharmaceutical analysis. Analyst, 145(4), 1129-1157.

- D'Souza, M. J., et al. (n.d.). Undesired vs. Designed Enzymatic Cleavage of Linkers for Liver Targeting. PMC - NIH.

- Google Patents. (n.d.). Synthesis of amide derivatives of some nonsteroidal antiinflammatory drugs as potential pro-drugs.

- Creative Proteomics. (n.d.). Forced Degradation Study of Antibody Drugs.

- Google Patents. (n.d.). Self-immolative linkers and drug conjugates.

- D'Souza, M. J., et al. (n.d.). Undesired versus designed enzymatic cleavage of linkers for liver targeting. PubMed - NIH.

- Google Patents. (n.d.). Nucleosides and nucleotides with 3'-hydroxy blocking groups.

-

ResearchGate. (n.d.). Acidic hydrolysis mechanism of linker cleavage in Pepaxto via amidase.... Retrieved from [Link]

-

ResearchGate. (n.d.). Development and validation of a stability indicating LC-PDA-MS/MS method for separation, identification and characterization of process related and stress degradation products of rivaroxaban. Retrieved from [Link]

- ResearchGate. (n.d.). Acidic hydrolysis mechanism of linker cleavage in Pepaxto via amidase....

- BOC Sciences. (n.d.). ADC Linker Technologies: Impact on Stability & Efficacy.

-

ACS Publications. (2024). Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates. Retrieved from [Link]

-

ACS Publications. (2024). Comparison of quaternary ammonium-based linkers for antibody-drug conjugates based on camptothecin derivatives. Retrieved from [Link]

- BOC Sciences. (n.d.). Enzyme Cleavable Linker | ADC Services.

-

NIH. (n.d.). Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates. Retrieved from [Link]

-

NIH. (n.d.). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. Retrieved from [Link]

-

Justia Patents. (n.d.). Targeted drug delivery through affinity based linkers. Retrieved from [Link]

- Beccaria, M., & Cabooter, D. (2020). Current developments in LC-MS for pharmaceutical analysis. Analyst.

-

Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

-

ResearchGate. (2023). Peroxide-Cleavable Linkers for Antibody-Drug Conjugates. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis of functionalised polyethylene glycol derivatives of naproxen for biomedical applications. Retrieved from [Link]

-

Archipel UQAM. (n.d.). Development of LC-MS/MS methods for the analysis of reactive metabolite protein targets. Retrieved from [Link]

- Google Patents. (n.d.). Self-stabilizing linker conjugates.

Sources

- 1. Debondable phenoxy-based structural adhesives with β-amino amide containing reversible crosslinkers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 7. Cleavable Linkers Play a Pivotal Role in the Success of Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Undesired vs. Designed Enzymatic Cleavage of Linkers for Liver Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Review on ADC Linkers: Cleavable and Non-Cleavable Linker Design and Stability Evaluation - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Forced Degradation Study of Antibody Drugs - Creative Proteomics [creative-proteomics.com]

- 13. biopharminternational.com [biopharminternational.com]

- 14. scispace.com [scispace.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Current developments in LC-MS for pharmaceutical analysis - Analyst (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Note: High-Fidelity Synthesis of 3-(4-Aminophenoxy)propanamide

Source Material: 4-Aminophenol Target Molecule: 3-(4-Aminophenoxy)propanamide Methodology: Orthogonal Protection Strategy (Boc-Chemistry) Document ID: AN-SYN-2026-003

Executive Summary & Strategic Analysis

The synthesis of 3-(4-aminophenoxy)propanamide from 4-aminophenol presents a classic chemoselectivity challenge. The starting material contains two nucleophilic centers: the primary amine (

Furthermore, the final target contains a primary amide (

The Solution: This protocol utilizes an Orthogonal Protection Strategy using the tert-butyloxycarbonyl (Boc) group.

-

Selectivity: Boc protects the aniline nitrogen, rendering it non-nucleophilic.

-

Stability: The Boc group is stable under the basic conditions required for the subsequent O-alkylation.

-

Orthogonality: The Boc group is removed via acidolysis (TFA) under anhydrous conditions that preserve the sensitive aliphatic primary amide.

Retrosynthetic Logic & Pathway

The synthesis is broken down into three distinct stages to ensure high purity and structural integrity.

Figure 1: Synthetic pathway designed to bypass N-alkylation and prevent amide hydrolysis.

Detailed Experimental Protocol

Stage I: Chemoselective N-Protection

Objective: Convert 4-aminophenol to N-Boc-4-aminophenol to mask the nitrogen nucleophile.

Reagents & Stoichiometry:

| Reagent | Equiv. | MW ( g/mol ) | Role |

|---|---|---|---|

| 4-Aminophenol | 1.0 | 109.13 | Substrate |

| Di-tert-butyl dicarbonate (Boc₂O) | 1.1 | 218.25 | Protecting Group |

| Sodium Bicarbonate (NaHCO₃) | 2.0 | 84.01 | Base |

| THF / Water (1:1) | - | - | Solvent System |

Procedure:

-

Dissolution: In a 500 mL round-bottom flask, dissolve 4-aminophenol (10.9 g, 100 mmol) in a mixture of THF (100 mL) and Water (100 mL).

-

Base Addition: Add solid NaHCO₃ (16.8 g, 200 mmol) with stirring. The mixture may bubble slightly.

-

Protection: Cool the solution to 0°C. Add Boc₂O (24.0 g, 110 mmol) dropwise (or in portions if solid).

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1). The starting material spot should disappear.

-

Workup:

-

Evaporate THF under reduced pressure.

-

The aqueous residue might contain a precipitate. Acidify carefully with 1M HCl to pH ~4 to ensure the phenol is protonated (not phenoxide) and the carbamate is stable.

-

Extract with Ethyl Acetate (3 x 100 mL).

-

Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Recrystallize from Hexane/Ethyl Acetate if necessary.

-

Stage II: O-Alkylation (Michael Addition)

Objective: Attach the propanamide linker to the phenolic oxygen via base-catalyzed Michael addition to acrylamide.

Reagents & Stoichiometry:

| Reagent | Equiv. | MW ( g/mol ) | Role |

|---|---|---|---|

| N-Boc-4-aminophenol | 1.0 | 209.24 | Substrate |

| Acrylamide | 3.0 | 71.08 | Michael Acceptor |

| Triton B (40% in MeOH) | 0.1 | - | Catalyst (Base) |

| Acetonitrile (MeCN) | - | - | Solvent |

Note: Acrylamide is a neurotoxin. Handle with extreme care (gloves, fume hood).

Procedure:

-

Setup: In a dry flask under nitrogen atmosphere, dissolve N-Boc-4-aminophenol (10.5 g, 50 mmol) in anhydrous Acetonitrile (150 mL).

-

Addition: Add Acrylamide (10.6 g, 150 mmol).

-

Catalysis: Add Triton B (benzyltrimethylammonium hydroxide) solution (approx. 2 mL) dropwise.

-

Reflux: Heat the mixture to reflux (80-82°C) for 24 hours.

-

Mechanistic Insight: The base deprotonates the phenol (pKa ~10). The phenoxide attacks the

-carbon of acrylamide. The Boc-protected amine is non-nucleophilic and does not compete.

-

-

Monitoring: Check TLC. A new polar spot should appear.

-

Workup:

-

Concentrate the solvent to ~20% volume.

-

Pour the residue into ice-cold water (300 mL). The product usually precipitates.

-

Filter the solid.[3][5][6] If no precipitate forms, extract with Ethyl Acetate.

-

Purification: Column chromatography (DCM:MeOH 95:5) is recommended to remove excess acrylamide.

-

Intermediate Product:tert-butyl (4-(3-amino-3-oxopropoxy)phenyl)carbamate.

Stage III: Deprotection & Isolation

Objective: Remove the Boc group without hydrolyzing the terminal amide.

Reagents & Stoichiometry:

| Reagent | Equiv. | Role |

|---|---|---|

| Trifluoroacetic Acid (TFA) | 20% v/v | Acidolysis Reagent |

| Dichloromethane (DCM) | Solvent | Solvent |

| Sat. NaHCO₃ (aq) | Excess | Neutralization |

Procedure:

-

Acidolysis: Dissolve the intermediate from Stage II (5.6 g, 20 mmol) in DCM (40 mL).

-

Addition: Add TFA (10 mL) slowly at 0°C.

-

Reaction: Stir at room temperature for 2–4 hours.

-

Critical Check: Monitor CO₂ evolution. The reaction is complete when gas evolution ceases and TLC shows baseline material (free amine).

-

-

Workup (Neutralization):

-

Evaporate the DCM/TFA mixture to dryness (use a trap for TFA fumes).

-

The residue is the TFA salt of the product.

-

Dissolve residue in minimal water/methanol.[6]

-

Neutralize by adding saturated NaHCO₃ solution until pH ~8.

-

Extract with Ethyl Acetate or n-Butanol (if highly polar). Alternatively, if the product precipitates upon neutralization, filter it directly.

-

-

Final Purification: Recrystallization from Ethanol/Water.

Quality Control & Validation

To ensure the protocol was successful, verify the following spectral signatures:

| Technique | Expected Signature | Diagnostic Value |

| ¹H NMR | Confirms 1,4-disubstituted benzene ring. | |

| ¹H NMR | Confirms O-alkylation (Ether linkage). | |

| ¹H NMR | Confirms propyl chain integrity. | |

| IR Spec | ~1660-1690 cm⁻¹ (Amide I) | Confirms presence of Amide C=O. |

| IR Spec | ~3300-3400 cm⁻¹ (Broad) | Confirms primary Amide ( |

| Mass Spec | [M+H]⁺ = 195.1 | Confirms Molecular Weight. |

Safety & Hazards

-

Acrylamide: Potent neurotoxin and potential carcinogen. Avoid inhalation of dust. Wear double nitrile gloves.

-

TFA: Corrosive and volatile. Use only in a fume hood.

-

4-Aminophenol: Nephrotoxic. Avoid skin contact.

References

-

Selective Alkylation: "Selective alkylation of aminophenols." ResearchGate. Accessed Feb 3, 2026. Link

-

Amide Hydrolysis Selectivity: "Selective Hydrolysis of Primary and Secondary Amides." Organic Chemistry Portal. Accessed Feb 3, 2026. Link

- Boc Chemistry: "Protection of Amines with Boc." Common Organic Chemistry.

-

Michael Addition: "Reactivity of acrylamide as an alkylating agent." Journal of Applied Toxicology. Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. Selective Hydrolysis of Primary and Secondary Amides Enabled by Visible Light [organic-chemistry.org]

- 5. 2. synthesis-of-paracetamol.pdf [slideshare.net]

- 6. US10286504B2 - Synthesis of paracetamol (acetaminophen) from biomass-derived p-hydroxybenzamide - Google Patents [patents.google.com]

Application Note: Chemoselective Amidation of 3-(4-aminophenoxy)propionic acid methyl ester

Abstract & Strategic Overview

This application note details the optimized protocols for the N-acylation (amidation) of 3-(4-aminophenoxy)propionic acid methyl ester . This molecule acts as a critical bifunctional linker in medicinal chemistry, particularly in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and peptidomimetics.

The primary synthetic challenge is the chemoselectivity required to acylate the aniline nitrogen (nucleophile) while preserving the methyl ester (electrophile) for subsequent deprotection or conjugation steps.

Chemical Strategy

The substrate features two reactive centers:[1][2]

-

Aniline Nitrogen (Target): Moderately nucleophilic, but significantly less reactive than aliphatic amines due to resonance delocalization into the phenoxy ring.

-

Methyl Ester (Spectator): Susceptible to hydrolysis (under strong base/acid) or transamidation (if high heat/strong nucleophiles are used).

We present two validated methodologies:

-

Method A (Acyl Chloride Route): Best for commodity acids, scale-up, and simple substrates. High atom economy but requires strict pH control.

-

Method B (HATU Coupling): Best for high-value, complex carboxylic acids (e.g., drug payloads, amino acids). Mild conditions, high yield, but higher reagent cost.

Decision Matrix & Workflow

The following diagram illustrates the decision logic for selecting the appropriate protocol and the general workflow.

Figure 1: Strategic workflow for selecting the optimal amidation route based on the carboxylic acid partner.

Method A: Acyl Chloride Protocol

Best for: Simple acid chlorides (e.g., Acetyl chloride, Benzoyl chloride) where cost and scalability are priorities.

Reagents & Materials

| Reagent | Equivalents | Role |

| Substrate (Aniline) | 1.0 eq | Nucleophile |

| Acyl Chloride | 1.1 - 1.2 eq | Electrophile |

| Triethylamine (TEA) | 1.5 - 2.0 eq | HCl Scavenger (Base) |

| Dichloromethane (DCM) | [0.1 M] | Solvent (Anhydrous) |

Step-by-Step Protocol

-

Preparation: Dissolve 1.0 equivalent of 3-(4-aminophenoxy)propionic acid methyl ester in anhydrous DCM (approx. 10 mL per gram of substrate) in a round-bottom flask under an inert atmosphere (

or Ar). -

Base Addition: Add 1.5 equivalents of Triethylamine (TEA). Cool the solution to 0°C using an ice bath.

-

Why? Cooling prevents uncontrolled exotherms and potential side reactions with the ester.

-

-

Acylation: Dropwise add 1.1 equivalents of the Acyl Chloride (diluted in a small volume of DCM if solid) over 10-15 minutes.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.

-

Validation: Monitor by TLC (EtOAc/Hexane). The starting aniline spot (usually lower Rf, UV active, turns yellow/brown with stain) should disappear.

-

-

Workup (Crucial for Ester Stability):

-

Dilute with excess DCM.

-

Wash organic layer with 1M HCl (cold) to remove unreacted aniline and TEA.

-

Wash with Saturated

to neutralize residual acid. -

Wash with Brine, dry over

, and concentrate.[3]

-

Method B: HATU Coupling Protocol

Best for: Coupling with valuable carboxylic acids, amino acids, or when avoiding harsh acid chlorides is necessary. HATU is preferred over EDC/NHS for anilines due to the lower nucleophilicity of the aromatic amine.

Reagents & Materials

| Reagent | Equivalents | Role |

| Substrate (Aniline) | 1.0 eq | Nucleophile |

| Carboxylic Acid | 1.1 eq | Coupling Partner |

| HATU | 1.2 eq | Coupling Agent |

| DIPEA (Hünig's Base) | 2.0 - 3.0 eq | Base |

| DMF | [0.1 - 0.2 M] | Solvent |

Step-by-Step Protocol

-

Activation: In a vial, dissolve the Carboxylic Acid (1.1 eq) in DMF. Add HATU (1.2 eq) and DIPEA (1.0 eq). Stir for 5–10 minutes at RT.

-

Addition: Add the 3-(4-aminophenoxy)propionic acid methyl ester (1.0 eq) to the reaction mixture. Add the remaining DIPEA (1.0 - 2.0 eq).

-

Reaction: Stir at Room Temperature for 4–16 hours.

-

Note: Anilines react slower than aliphatic amines. Heating to 40°C is permissible if the reaction stalls, but do not exceed 60°C to protect the methyl ester.

-

-

Workup:

-

Dilute the reaction mixture with Ethyl Acetate (EtOAc).

-

Wash 1: 10% Citric Acid or 1M HCl (removes DIPEA and unreacted aniline).

-

Wash 2: Saturated

(removes unreacted carboxylic acid and HATU byproducts). -

Wash 3: Water (x2) and Brine (to remove DMF).

-

Dry over

and concentrate.

-

Mechanistic Insight & Troubleshooting

Reaction Mechanism (HATU Pathway)

The following diagram details the activation and coupling mechanism, highlighting the role of the base and the active ester intermediate.

Figure 2: Mechanistic pathway of HATU-mediated amidation.

Troubleshooting Guide

| Observation | Probable Cause | Corrective Action |

| Low Conversion | Low nucleophilicity of aniline.[8] | Switch from EDC to HATU or PyBOP. Increase temperature to 40°C. |

| Ester Hydrolysis | pH too high during workup or reaction. | Avoid NaOH/KOH. Use |

| Transamidation | Reaction left too long or heated excessively. | Monitor strictly by TLC. Quench immediately upon consumption of starting material. |

| Emulsion | DMF presence in organic layer.[9][10] | Wash EtOAc layer thoroughly with water (3x) before brine wash. |

References

-

Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[11] Tetrahedron, 61(46), 10827-10852.

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

-

Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals. Organic Process Research & Development, 20(2), 140-177.

-

Sigma-Aldrich (Merck). (n.d.). Peptide Coupling Reagents: HATU Protocol.

-

ThermoFisher Scientific. (n.d.). Crosslinking Chemistry Guide (Amine-to-Carboxyl).

Sources

- 1. Khan Academy [khanacademy.org]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Khan Academy [khanacademy.org]

- 5. Video: Preparation of Amides [jove.com]

- 6. savemyexams.com [savemyexams.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. peptide.com [peptide.com]

- 10. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Amide synthesis by acylation [organic-chemistry.org]

3-(4-Aminophenoxy)propanamide as a linker in ADC synthesis

Application Note: 3-(4-Aminophenoxy)propanamide as a Hydrophilic Spacer in ADC Synthesis

Part 1: Executive Summary & Strategic Utility

3-(4-Aminophenoxy)propanamide (CAS: 121489-79-0) represents a specialized class of heterobifunctional linker precursors utilized in the development of Antibody-Drug Conjugates (ADCs). Unlike standard alkyl spacers, the phenoxy-ether moiety incorporated into this molecule offers two distinct advantages:

-

Enhanced Hydrophilicity: The ether oxygen increases water solubility compared to purely aliphatic chains, reducing the risk of aggregation for hydrophobic payloads (e.g., PBD dimers, Tubulysins).

-

Chemical Stability: The phenyl ether bond is resistant to enzymatic degradation in plasma, making this scaffold ideal for non-cleavable ADC architectures where the payload is released only after lysosomal degradation of the antibody.

This guide details the protocol for utilizing 3-(4-Aminophenoxy)propanamide as a linker-spacer . The strategy involves leveraging the aniline amine for payload attachment and converting the propanamide tail into an active ester for antibody bioconjugation.

Part 2: Chemical Architecture & Mechanism

To successfully utilize this molecule, one must understand its dual-reactive nature. The synthesis flow transforms the inert amide into a reactive handle while securing the payload to the aniline.

Mechanism of Action (MOA)

-

The Aniline (Nucleophile): The aromatic amine (

) is less nucleophilic than aliphatic amines, allowing for selective reaction with highly activated electrophiles (e.g., chloroformates, isocyanates) to form stable carbamate or urea linkages with the cytotoxic payload. -

The Propanamide (Masked Electrophile): The primary amide (

) serves as a shelf-stable precursor. For bioconjugation to antibody Lysines, it is hydrolyzed to the carboxylic acid and subsequently activated to an N-hydroxysuccinimide (NHS) ester.

Visualizing the Synthesis Pathway

Figure 1: Step-wise chemical transformation of the propanamide precursor into a conjugation-ready ADC linker.

Part 3: Experimental Protocols

Protocol A: Pre-activation (Hydrolysis of the Propanamide)

Rationale: The amide group is unreactive toward antibodies. It must be converted to a carboxylic acid to enable NHS-ester chemistry. Note: If commercially available, starting with 3-(4-aminophenoxy)propionic acid bypasses this step.

Reagents:

-

3-(4-Aminophenoxy)propanamide[1]

-

Sodium Hydroxide (2M)

-

Hydrochloric Acid (1M)

-

Ethyl Acetate (EtOAc)

Steps:

-

Dissolve 1.0 eq of 3-(4-Aminophenoxy)propanamide in methanol/water (1:1 v/v).

-

Add 5.0 eq of NaOH (2M).

-

Reflux at 70°C for 4–6 hours. Monitor by TLC or LC-MS for disappearance of the amide peak (

) and appearance of the acid ( -

Cool to room temperature and acidify to pH 3.0 using 1M HCl.

-

Extract with EtOAc (3x). Dry organic layer over

and concentrate in vacuo. -

Yield: The resulting solid is 3-(4-aminophenoxy)propionic acid .

Protocol B: Linker-Payload Synthesis (Carbamate Formation)

Rationale: The aniline is conjugated to the drug payload. We utilize a chloroformate activation strategy to create a stable carbamate bond, common in non-cleavable linkers (e.g., similar to the conjugation logic in ado-trastuzumab emtansine).

Reagents:

-

Payload (e.g., MMAE or a Maytansinoid derivative with a free secondary amine).

-

4-Nitrophenyl chloroformate.

-

3-(4-aminophenoxy)propionic acid (from Protocol A).

-

DIPEA (Diisopropylethylamine).

-

Anhydrous DMF.

Steps:

-

Activation of Payload: Dissolve Payload (1.0 eq) and DIPEA (2.0 eq) in anhydrous DMF at 0°C. Add 4-nitrophenyl chloroformate (1.1 eq). Stir for 1 hour to form the Payload-Nitrophenyl Carbonate.

-

Conjugation: Add 3-(4-aminophenoxy)propionic acid (1.2 eq) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12–18 hours.

-

Purification: Purify the construct via Preparative HPLC (C18 column, Water/Acetonitrile gradient + 0.1% Formic Acid).

-

Validation: Confirm mass via LC-MS. The product is the Acid-Linker-Payload .

Protocol C: Antibody Conjugation (Lysine-Directed)

Rationale: The carboxylic acid tail of the linker-drug is activated in situ to an NHS ester, which reacts with surface Lysine residues on the antibody.

Reagents:

-

Monoclonal Antibody (mAb) in PBS, pH 7.4.

-

Acid-Linker-Payload (from Protocol B).

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

-

NHS (N-Hydroxysuccinimide).

-

DMSO or DMA.

-

Purification Column (Sephadex G-25 or PD-10).

Steps:

-

Linker Activation: Dissolve Acid-Linker-Payload in dry DMA. Add EDC (1.5 eq) and NHS (1.5 eq). Stir for 30–60 minutes to generate the NHS-Linker-Payload .

-

Buffer Exchange: Ensure mAb is in a non-amine buffer (PBS or HEPES, pH 7.4–8.0). Avoid Tris or Glycine.

-

Conjugation Reaction: Add the activated NHS-Linker-Payload to the mAb solution.

-

Molar Ratio: Target a Drug-to-Antibody Ratio (DAR) of 3–4 by using a 5–8x molar excess of linker-drug over antibody.

-

Solvent: Keep organic solvent (DMA) <10% v/v to prevent mAb precipitation.

-

-

Incubation: Incubate at Room Temperature for 2 hours or 4°C overnight with gentle rocking.

-

Quenching: Add 1M Glycine (pH 8.0) to a final concentration of 50mM to quench unreacted NHS esters. Incubate for 15 mins.

-

Purification: Remove excess small molecules using a desalting column (PD-10) equilibrated with formulation buffer (e.g., PBS + 5% Trehalose).

Part 4: Quality Control & Data Analysis

Successful synthesis must be validated using the following metrics.

| Analytic Method | Parameter Measured | Acceptance Criteria |

| HIC-HPLC | Drug-to-Antibody Ratio (DAR) | Average DAR 3.0 – 4.0; <5% unconjugated mAb. |

| SEC-HPLC | Aggregation (HMW species) | >95% Monomer; <2% Aggregates. |

| LC-MS (Q-TOF) | Mass Shift | Mass of mAb + (n × Mass of Linker-Payload). |

| Endotoxin | Contamination | < 0.1 EU/mg (for in vivo studies). |

ADC Architecture Diagram

Figure 2: Final Architecture of the Lysine-conjugated ADC using the phenoxy-propanamide spacer.

Part 5: References

-

Chari, R. V. J., et al. (2014). "Antibody-Drug Conjugates: An Emerging Concept in Cancer Therapy."[2][3] Angewandte Chemie International Edition, 53(15), 3796-3827. Link

-

Jain, N., et al. (2015).[4] "Current ADC Linker Chemistry." Pharm Res, 32, 3526–3540. Link

-

Beck, A., et al. (2017). "Strategies and challenges for the next generation of antibody–drug conjugates." Nature Reviews Drug Discovery, 16, 315–337. Link

-

PubChem Database. (2023). "3-(4-Aminophenoxy)propanamide - Compound Summary." Link

-

Thermo Fisher Scientific. (2023). "Bioconjugation Technical Handbook: Lysine Conjugation Strategies." Link

Sources

- 1. chembk.com [chembk.com]

- 2. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. WO2017214233A1 - Anti-egfr antibody drug conjugates - Google Patents [patents.google.com]

- 4. N-(4-Aminophenyl)propanamide | C9H12N2O | CID 314342 - PubChem [pubchem.ncbi.nlm.nih.gov]

Preparation of antimicrobial agents using aminophenoxy scaffolds

Application Note: Strategic Synthesis and Evaluation of Antimicrobial Agents Based on the 4-Aminophenoxy Scaffold

Executive Summary & Rationale

The aminophenoxy scaffold (specifically the 4-aminophenoxy moiety) represents a privileged structure in medicinal chemistry, serving as a versatile pharmacophore for next-generation antimicrobial agents. Its structural value lies in its dual functionality: the ether linkage provides rotational flexibility and lipophilicity essential for bacterial membrane penetration, while the primary amine acts as a high-reactivity "handle" for diversifying the molecule into Schiff bases, amides, or urea derivatives.

This guide details the end-to-end workflow for synthesizing these agents and validating their biological efficacy. Unlike generic protocols, this document focuses on the critical control points that determine yield purity and assay reproducibility.

Synthetic Workflow: The "Core-to-Warhead" Strategy

The synthesis is designed as a modular two-stage process: (1) Construction of the stable Aminophenoxy Core, and (2) Divergent Functionalization to generate a library of antimicrobial candidates.

Diagram 1: Synthetic Pathway Logic

Figure 1: Modular synthetic workflow transforming 4-nitrophenol into diverse antimicrobial libraries.

Detailed Experimental Protocols

Protocol A: Synthesis of the 4-Aminophenoxy Core

Objective: To create the nucleophilic platform for further derivatization.